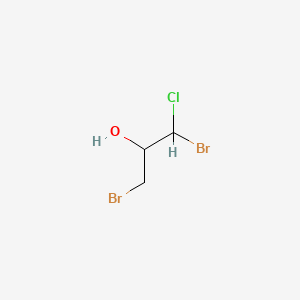
1,3-Dibromo-1-chloropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-1-chloropropan-2-ol is an organic compound with the molecular formula C3H5Br2ClO. It is a dense, colorless liquid that is often used in various chemical applications due to its unique properties. This compound is known for its role in chemical communication systems among certain species .
Méthodes De Préparation
1,3-Dibromo-1-chloropropan-2-ol can be synthesized through several methods. One common synthetic route involves the bromination of propargyl alcohol with elemental bromine, which produces a dibromo product . This method is known for achieving high yields and isomerically enriched compositions. Industrial production methods often involve similar bromination reactions under controlled conditions to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
1,3-Dibromo-1-chloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different halogenated compounds.
Applications De Recherche Scientifique
1,3-Dibromo-1-chloropropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound plays a role in chemical communication systems among certain species.
Industry: It is utilized in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,3-Dibromo-1-chloropropan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and pathways, although detailed studies on its exact mechanism of action are still ongoing.
Comparaison Avec Des Composés Similaires
1,3-Dibromo-1-chloropropan-2-ol can be compared with other similar compounds, such as:
1,2-Dibromo-3-chloropropane: This compound is also a halogenated propane derivative with similar chemical properties.
1,3-Dibromo-1-chloropropan-2-one: Another related compound used in chemical communication systems.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which gives it distinct reactivity and applications compared to other halogenated compounds.
Propriétés
Numéro CAS |
62872-28-0 |
|---|---|
Formule moléculaire |
C3H5Br2ClO |
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
1,3-dibromo-1-chloropropan-2-ol |
InChI |
InChI=1S/C3H5Br2ClO/c4-1-2(7)3(5)6/h2-3,7H,1H2 |
Clé InChI |
SKTPISJXXWIFPW-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(Cl)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




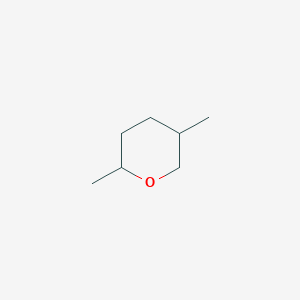
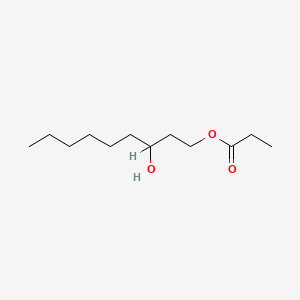
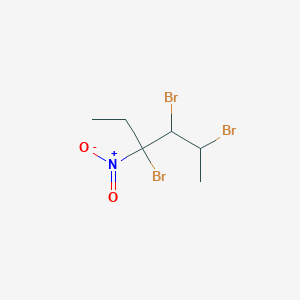
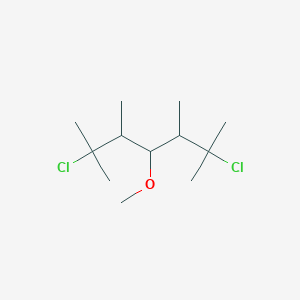
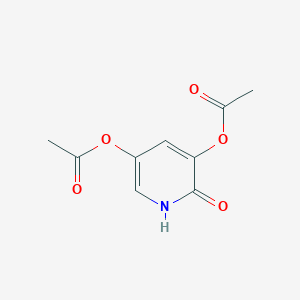
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)

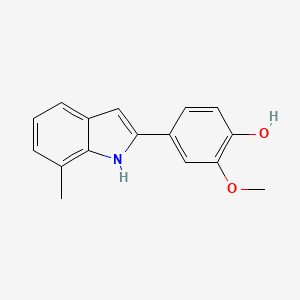

![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)


